molecular formula C19H16N4O4 B11540299 N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

N'-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide

Cat. No.: B11540299
M. Wt: 364.4 g/mol
InChI Key: WKZOELUFLZDQGD-SRZZPIQSSA-N
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Description

N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a pyridine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide typically involves a multi-step process:

    Formation of the Furan Ring: The initial step involves the synthesis of the furan ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, where a nitro group is added to a phenyl ring using nitric acid and sulfuric acid.

    Condensation Reaction: The final step involves the condensation of the furan derivative with pyridine-3-carbohydrazide in the presence of a suitable catalyst, such as acetic acid, to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of nitro-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted hydrazones.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to act as an intermediate in the synthesis of more complex molecules.

Biology

In biological research, N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide has been studied for its potential antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain bacterial strains and cancer cell lines.

Medicine

In medicine, this compound is being explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of DNA synthesis in cancer cells or the disruption of bacterial cell walls.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]benzohydrazide
  • N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]thiophene-3-carbohydrazide

Uniqueness

Compared to similar compounds, N’-[(E)-[5-(4,5-Dimethyl-2-nitrophenyl)furan-2-YL]methylidene]pyridine-3-carbohydrazide stands out due to its specific structural features, such as the presence of a pyridine ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C19H16N4O4/c1-12-8-16(17(23(25)26)9-13(12)2)18-6-5-15(27-18)11-21-22-19(24)14-4-3-7-20-10-14/h3-11H,1-2H3,(H,22,24)/b21-11+

InChI Key

WKZOELUFLZDQGD-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=N/NC(=O)C3=CN=CC=C3

Canonical SMILES

CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=NNC(=O)C3=CN=CC=C3

Origin of Product

United States

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